Ethyl 4-cyano-5-(cyclohexanecarboxamido)-3-methylthiophene-2-carboxylate Ethyl 4-cyano-5-(cyclohexanecarboxamido)-3-methylthiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 449177-14-4
VCID: VC4217176
InChI: InChI=1S/C16H20N2O3S/c1-3-21-16(20)13-10(2)12(9-17)15(22-13)18-14(19)11-7-5-4-6-8-11/h11H,3-8H2,1-2H3,(H,18,19)
SMILES: CCOC(=O)C1=C(C(=C(S1)NC(=O)C2CCCCC2)C#N)C
Molecular Formula: C16H20N2O3S
Molecular Weight: 320.41

Ethyl 4-cyano-5-(cyclohexanecarboxamido)-3-methylthiophene-2-carboxylate

CAS No.: 449177-14-4

Cat. No.: VC4217176

Molecular Formula: C16H20N2O3S

Molecular Weight: 320.41

* For research use only. Not for human or veterinary use.

Ethyl 4-cyano-5-(cyclohexanecarboxamido)-3-methylthiophene-2-carboxylate - 449177-14-4

Specification

CAS No. 449177-14-4
Molecular Formula C16H20N2O3S
Molecular Weight 320.41
IUPAC Name ethyl 4-cyano-5-(cyclohexanecarbonylamino)-3-methylthiophene-2-carboxylate
Standard InChI InChI=1S/C16H20N2O3S/c1-3-21-16(20)13-10(2)12(9-17)15(22-13)18-14(19)11-7-5-4-6-8-11/h11H,3-8H2,1-2H3,(H,18,19)
Standard InChI Key ITFHMJBLZMQHTQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C(=C(S1)NC(=O)C2CCCCC2)C#N)C

Introduction

Ethyl 4-cyano-5-(cyclohexanecarboxamido)-3-methylthiophene-2-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. It features a cyano group, a cyclohexanecarboxamide moiety, and an ethyl ester functional group, making it an interesting subject for research in organic chemistry and medicinal chemistry. This compound is characterized by its unique structure, which contributes to its potential applications in various scientific fields.

Synthesis Methods

The synthesis of Ethyl 4-cyano-5-(cyclohexanecarboxamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method for synthesizing such compounds includes starting with simpler thiophene derivatives and modifying them through various chemical transformations. For example, a similar compound, Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate, is synthesized via a Sandmeyer-type reaction from ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate .

Potential Applications

Ethyl 4-cyano-5-(cyclohexanecarboxamido)-3-methylthiophene-2-carboxylate has potential applications in several fields due to its unique structure and functional groups:

  • Medicinal Chemistry: The compound's structure suggests potential bioactivity, which could be explored for drug development.

  • Organic Chemistry Research: Its unique functional groups make it a valuable compound for studying chemical reactions and synthesis methods.

  • Materials Science: Derivatives of this compound could lead to new materials with specific properties.

Table 2: Potential Applications

FieldPotential Use
Medicinal ChemistryDrug development due to potential bioactivity
Organic Chemistry ResearchStudy of chemical reactions and synthesis methods
Materials ScienceDevelopment of new materials with specific properties

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